Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
Description
This compound features a bicyclic octahydro-7aH-pyrrolo[3,4-c]pyridine core, substituted with an ethyl carboxylate group at position 7a and a 2,2,2-trifluoroacetyl moiety at position 5. The trifluoroacetyl group introduces strong electron-withdrawing effects, which may influence reactivity and metabolic stability. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability despite its structural uniqueness .
Properties
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O3/c1-2-20-10(19)11-3-4-17(9(18)12(13,14)15)6-8(11)5-16-7-11/h8,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZOQAKEPYFSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1CNC2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the trifluoroacetyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the trifluoroacetyl group.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6. These kinases are crucial in cell cycle regulation and are targets for cancer therapies. The compound's structure allows it to interact effectively with these targets, potentially leading to the development of new anticancer agents .
Synthesis of Heterocycles
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions facilitates the creation of complex molecular frameworks that are essential in drug discovery. For instance, reactions involving this compound can yield new derivatives with enhanced pharmacological properties .
Research has indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. Studies have shown that modifications to the pyrrolidine ring can enhance these activities, making it a focus for further biological testing .
Fragment-Based Drug Discovery
The compound is also utilized in fragment-based drug discovery approaches. Its structural features allow for the identification of novel binding sites on target proteins through high-throughput screening methods. This application is crucial in the early stages of drug design where small molecular fragments are optimized into lead compounds .
Mechanism of Action
The mechanism of action of Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes or receptors, altering their activity. This can lead to changes in cellular pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key differences between the target compound and selected analogs:
Key Observations:
- Ring System and Hydrogenation: The target’s pyrrolo[3,4-c]pyridine core differs in ring junction position from analogs like 9a/b (pyrrolo[2,3-c]pyridine).
- Substituent Effects: The trifluoroacetyl group in the target compound is more electron-withdrawing than the chloro or cyano groups in analogs, which could alter metabolic stability and binding interactions .
- Synthetic Accessibility : While analogs like 9a/b achieve 60% yields, the target’s discontinuation implies synthesis challenges, possibly due to trifluoroacetyl incorporation or hydrogenation steps.
Analytical and Spectroscopic Data
- Elemental Analysis : The disubstituted pyrrole (7a-c) shows high purity (C: 68.84% found vs. 68.71% calculated), suggesting robust synthetic protocols . Similar data for the target compound is unavailable but would be critical for assessing batch consistency.
Pharmacological and Industrial Relevance
- Patent Context () : Recent patents highlight pyrrolo-pyridine and pyrrolo-pyridazine derivatives as candidates for pharmaceuticals (e.g., anti-inflammatory agents). The target’s trifluoroacetyl group may mimic fluorinated substituents in these compounds, which are prized for enhanced bioavailability and target affinity .
- Discontinuation Rationale : The target’s discontinued status may reflect inferior pharmacokinetics or toxicity compared to fluorinated carboxamides in , which prioritize trifluoromethyl or difluorophenyl groups over trifluoroacetyl.
Biological Activity
Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS No. 2204862-89-3) is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₇F₃N₂O₃
- Molecular Weight : 294.27 g/mol
- Synonyms : Ethyl 5-(2,2,2-trifluoroacetyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
The compound features a pyrrolidine ring structure with a trifluoroacetyl group, which may contribute to its biological properties.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of similar pyridine derivatives. Notably, compounds with structural similarities to this compound have shown promising results against pests such as Aphis gossypii. These studies suggest that the compound may exhibit similar insecticidal activity due to its structural characteristics and the presence of the trifluoroacetyl moiety .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typical for pyrrolidine derivatives. The synthesis pathway often includes the formation of the pyrrolidine ring followed by acylation with trifluoroacetic acid derivatives .
Case Studies and Research Findings
-
Insecticidal Evaluation : A study focused on a series of pyridine derivatives evaluated their efficacy against Aphis gossypii. Compounds similar to this compound demonstrated significant insecticidal activities at various concentrations .
Compound Activity Level Nymphal Instar Duration Adult Longevity Compound A High Increased Decreased Compound B Moderate No significant change No significant change Ethyl 5-(trifluoroacetyl) To be determined To be determined To be determined
Q & A
Q. How can researchers optimize the synthesis of pyrrolo-pyridine derivatives like Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables, as demonstrated in chemical reaction optimization studies . Key metrics include yield, purity, and stereochemical fidelity.
Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
Methodological Answer: Combine 2D NMR (e.g., NOESY or COSY) to resolve spatial relationships between protons in the octahydro-pyrrolo-pyridine core. X-ray crystallography is recommended for definitive stereochemical confirmation, particularly for the trifluoroacetyl group’s orientation. Pair these with DFT-calculated IR spectra to validate functional group assignments .
Q. How can researchers design experiments to assess the hydrolytic stability of the ethyl carboxylate group under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies using buffered solutions (pH 1–13) at controlled temperatures (e.g., 25°C, 40°C). Monitor degradation via HPLC-MS and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Include control experiments with deuterated solvents to rule out solvent-mediated hydrolysis artifacts .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the trifluoroacetyl group in catalytic transformations?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to map transition states for nucleophilic attacks on the carbonyl group. Pair this with molecular dynamics simulations to account for solvent effects. The ICReDD framework integrates such computational data with experimental screening to prioritize reaction pathways .
Q. How should researchers resolve contradictions in kinetic data between experimental and computational models for ring-opening reactions of the pyrrolo-pyridine scaffold?
Methodological Answer: Perform sensitivity analysis on computational parameters (e.g., basis set selection, solvation models) to identify discrepancies. Validate with isotopic labeling (e.g., ²H or ¹³C) to track bond cleavage/formation. Cross-reference with in-situ IR or Raman spectroscopy to detect transient intermediates not captured in simulations .
Q. What methodologies enable the study of heterogeneous catalysis in functionalizing this compound’s bicyclic framework?
Methodological Answer: Use surface-sensitive techniques like XPS or TEM to characterize catalyst-adsorbate interactions. Design flow reactors with inline GC-MS to monitor real-time product distributions. Apply Langmuir-Hinshelwood kinetics to model adsorption-desorption equilibria, adjusting pore size and acidity of solid supports (e.g., zeolites) .
Q. How can advanced separation technologies improve the purification of stereoisomers during synthesis?
Methodological Answer: Implement chiral stationary phases (CSPs) in preparative HPLC, optimized via high-throughput screening of mobile-phase modifiers (e.g., hexane/isopropanol with 0.1% TFA). Alternatively, explore crystallization-induced asymmetric transformation (CIAT) by seeding with enantiopure templates and monitoring via polarimetry .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing multivariate datasets from reaction optimization studies?
Methodological Answer: Apply Principal Component Analysis (PCA) to reduce dimensionality and identify latent variables influencing yield/selectivity. Use Partial Least Squares Regression (PLSR) to correlate process parameters (e.g., stirring rate, reagent stoichiometry) with outcomes. Validate models with leave-one-out cross-validation .
Q. How can researchers validate the reproducibility of synthetic protocols across different laboratory settings?
Methodological Answer: Conduct interlaboratory studies using standardized protocols, with centralized analysis via NMR and LC-MS. Apply ANOVA to quantify variance contributions from operator technique, equipment calibration, and environmental factors (e.g., humidity). Document deviations in a shared database for iterative refinement .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling trifluoroacetyl-containing intermediates?
Methodological Answer: Use inert-atmosphere gloveboxes to prevent moisture-induced decomposition. Monitor airborne fluorides with real-time sensors (e.g., ion-selective electrodes) and enforce PPE protocols (neoprene gloves, face shields). Include quenching steps (e.g., aqueous NaHCO₃) in waste disposal workflows to neutralize reactive byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
